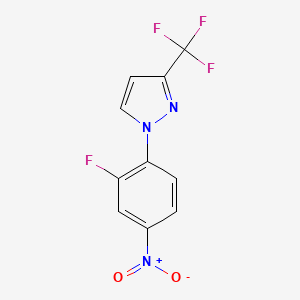![molecular formula C16H10BrN3O3S B10907540 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one CAS No. 6116-19-4](/img/structure/B10907540.png)
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, is characterized by the presence of bromophenyl and nitrophenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its cytotoxic effects on tumor cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)IMINO]-5-(3-FLUOROBENZYLIDENE)-1,3-THIAZOLAN-4-ONE
- 2-[(4-BROMOPHENYL)IMINO]-5-(4-METHYLSULFANYLPHENYL)METHYLIDENE-1,3-THIAZOLAN-4-ONE
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to the presence of both bromophenyl and nitrophenyl groups, which enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
CAS No. |
6116-19-4 |
|---|---|
Molecular Formula |
C16H10BrN3O3S |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrN3O3S/c17-11-3-5-12(6-4-11)18-16-19-15(21)14(24-16)9-10-1-7-13(8-2-10)20(22)23/h1-9H,(H,18,19,21)/b14-9- |
InChI Key |
MKFNAAKGCHJGNS-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10907459.png)

amino]-5-oxopentanoic acid](/img/structure/B10907468.png)
![2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B10907479.png)
![4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B10907485.png)
![6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10907488.png)
![N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907498.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B10907505.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B10907511.png)

![1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)

![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907531.png)
